Molecular Weight and Lipophilicity Differentiation from 6-(Butylamino)quinoline-5,8-dione
The presence of the para-phenyl spacer in the target compound increases molecular weight by 76.1 g/mol (306.4 vs. 230.3 g/mol) and computed logP (XLogP3 3.6 vs. an estimated ~1.5–2.0 for the alkylamino analog) relative to 6-(butylamino)quinoline-5,8-dione [1]. This translates to a projected 10- to 100-fold increase in lipophilicity-driven membrane partitioning for the target compound. Such differences are critical when selecting compounds for cell-based assays, dye formulations requiring specific solubility profiles, or metal-chelate color formers where molecular geometry dictates absorption λmax [2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 306.4 g/mol |
| Comparator Or Baseline | 6-(Butylamino)quinoline-5,8-dione (CAS 35976-60-4): 230.3 g/mol |
| Quantified Difference | +76.1 g/mol (+33% increase) |
| Conditions | PubChem computed properties |
Why This Matters
The 33% higher molecular weight and significant lipophilicity shift directly impact compound solubility, permeability, and metal-chelate stoichiometry, making the target compound unsuitable for substitution by simpler alkylamino analogs in most applications.
- [1] PubChem. Compound summaries for CID 13804703 and 6-(butylamino)quinoline-5,8-dione. View Source
- [2] Yoshida, K., et al. (1994). Synthesis and properties of 6-substituted quinoline-5,8-dione colour formers. J. Chem. Soc., Perkin Trans. 1, 2521–2523. View Source
